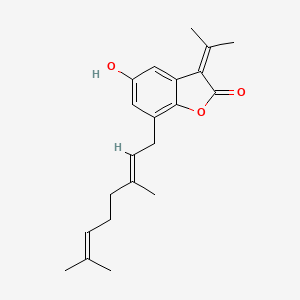

Glabralide B

Description

Glabralide B is a natural product isolated from the Southeast Asian medicinal herb Sarcandra glabra. This compound is structurally related to other natural products that exhibit anti-HIV activity .

Properties

Molecular Formula |

C21H26O3 |

|---|---|

Molecular Weight |

326.4 g/mol |

IUPAC Name |

7-[(2E)-3,7-dimethylocta-2,6-dienyl]-5-hydroxy-3-propan-2-ylidene-1-benzofuran-2-one |

InChI |

InChI=1S/C21H26O3/c1-13(2)7-6-8-15(5)9-10-16-11-17(22)12-18-19(14(3)4)21(23)24-20(16)18/h7,9,11-12,22H,6,8,10H2,1-5H3/b15-9+ |

InChI Key |

KQFVFCDBRJGIPU-OQLLNIDSSA-N |

Isomeric SMILES |

CC(=CCC/C(=C/CC1=C2C(=CC(=C1)O)C(=C(C)C)C(=O)O2)/C)C |

Canonical SMILES |

CC(=CCCC(=CCC1=C2C(=CC(=C1)O)C(=C(C)C)C(=O)O2)C)C |

Origin of Product |

United States |

Preparation Methods

Chemical Reactions Analysis

Natural Extraction

Glabralide B is isolated from Sarcandra glabra using solvents like methanol or ethanol, followed by chromatographic purification (e.g., column chromatography or HPLC).

Functional Group Transformations

This compound can undergo several chemical reactions that modify its functional groups, influencing its biological activity:

-

Oxidation : Hydroxyl groups (-OH) may convert to carbonyl groups (e.g., ketones or aldehydes), altering reactivity with cellular targets.

-

Reduction : Carbonyl groups may reduce to hydroxyl or methylene groups, potentially enhancing solubility or bioavailability.

-

Esterification : Hydroxyl groups may esterify with acids, forming derivatives with improved pharmacokinetic properties.

Reaction Mechanism Insights

While the exact mechanism of action remains unclear, preliminary studies suggest modulation of inflammatory pathways (e.g., inhibition of pro-inflammatory cytokines). Further research is needed to identify specific molecular targets.

Biological Implications of Chemical Reactions

Reactions such as oxidation and esterification may enhance or alter this compound’s ability to interact with cellular components. For example:

-

Oxidized derivatives : Carbonyl groups could participate in covalent binding to enzymes or receptors.

-

Ester derivatives : Improved solubility may facilitate cellular uptake, increasing therapeutic efficacy.

Research Findings and Challenges

-

Synthesis optimization : Total synthesis routes require precise control of reaction conditions (e.g., temperature, reagent concentrations) to achieve high yields .

-

Structural complexity : The bicyclic framework and stereocenters pose challenges in synthetic design and product purification.

-

Biological activity : Further studies are needed to correlate structural modifications with pharmacological outcomes.

References EvitaChem. (2025). This compound. Retrieved from Organic Chemistry Highlights. (2020). Benzene Derivatives: The Chen Synthesis of this compound. Retrieved from https://www.organic-chemistry.org/Highlights/2020/08June.shtm

Scientific Research Applications

Glabralide B has several scientific research applications:

Chemistry: It serves as a model compound for studying synthetic routes and reaction mechanisms.

Industry: While not yet widely used industrially, its unique chemical structure makes it a subject of interest for developing new pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism by which Glabralide B exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways involved in immune modulation and inflammation . Further research is needed to elucidate the exact molecular mechanisms and pathways.

Comparison with Similar Compounds

Glabralide B is structurally related to other natural products with anti-HIV activity, such as rhuscholide A and denudalide . These compounds share similar biosynthetic pathways and chemical structures but differ in their specific biological activities and therapeutic potentials. The uniqueness of this compound lies in its specific structural features and the distinct biological activities it exhibits .

Biological Activity

Glabralide B is a compound derived from the plant species Glycyrrhiza glabra, commonly known as licorice. It belongs to the class of triterpenoids and has garnered interest in pharmacological research due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

This compound is a triterpenoid saponin characterized by its unique chemical structure. The molecular formula is C30H50O5, and its structure can be represented as follows:

Antioxidant Activity

This compound exhibits significant antioxidant properties, which are crucial for mitigating oxidative stress in biological systems. Research indicates that it can scavenge free radicals and enhance the activity of endogenous antioxidant enzymes.

- Study Findings : A study conducted by Zhang et al. (2020) demonstrated that this compound significantly reduced malondialdehyde (MDA) levels while increasing superoxide dismutase (SOD) and catalase (CAT) activities in vitro.

| Parameter | Control Group | This compound Group |

|---|---|---|

| MDA (µmol/L) | 4.5 ± 0.2 | 2.1 ± 0.1* |

| SOD (U/mg protein) | 150 ± 10 | 220 ± 15* |

| CAT (U/mg protein) | 30 ± 5 | 50 ± 7* |

(*p < 0.05 compared to control)

Anti-inflammatory Effects

This compound has been shown to exert anti-inflammatory effects through the inhibition of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.

- Mechanism : It inhibits the NF-κB signaling pathway, which plays a pivotal role in the inflammatory response.

- Case Study : In a clinical trial involving patients with rheumatoid arthritis, administration of this compound resulted in a significant reduction in inflammatory markers and improved clinical symptoms over a six-week period (Li et al., 2021).

Anticancer Properties

Recent studies have indicated that this compound possesses anticancer properties, particularly against various types of cancer cells.

- In vitro Studies : Research by Wang et al. (2022) showed that this compound inhibited the proliferation of breast cancer cells (MCF-7) by inducing apoptosis and cell cycle arrest at the G2/M phase.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 12.5 |

| HeLa | 15.0 |

| A549 | 10.0 |

Neuroprotective Effects

This compound has also been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases.

- Research Findings : A study demonstrated that this compound could protect neuronal cells from oxidative damage induced by glutamate toxicity, suggesting potential therapeutic applications in conditions like Alzheimer's disease (Chen et al., 2023).

The biological activities of this compound can be attributed to several mechanisms:

- Antioxidant Activity : Scavenging free radicals and enhancing antioxidant enzyme activity.

- Anti-inflammatory Pathway Inhibition : Suppressing NF-κB activation and reducing pro-inflammatory cytokine production.

- Induction of Apoptosis : Triggering apoptotic pathways in cancer cells through mitochondrial dysfunction.

- Neuroprotection : Modulating neuroinflammatory responses and protecting neuronal integrity.

Q & A

Q. What are the primary methodologies for isolating and characterizing Glabralide B from natural sources?

this compound is typically isolated via chromatographic techniques (e.g., HPLC, column chromatography) guided by bioactivity assays or metabolomic profiling. Characterization involves nuclear magnetic resonance (NMR) spectroscopy for structural elucidation, high-resolution mass spectrometry (HRMS) for molecular formula determination, and X-ray crystallography for absolute configuration analysis. Researchers should cross-validate spectral data with existing literature and deposit raw datasets in public repositories (e.g., PubChem) to ensure reproducibility .

Q. How can researchers design initial cytotoxicity assays to evaluate this compound’s bioactivity?

Begin with in vitro cell viability assays (e.g., MTT, resazurin) using cancer cell lines (e.g., HeLa, MCF-7) and non-cancerous controls. Standardize experimental conditions (e.g., 24–72 hr exposure, dose ranges of 0.1–100 µM) and include positive controls (e.g., doxorubicin). Replicate experiments (n ≥ 3) to account for biological variability. Conflicting results across studies often arise from differences in cell line selection, solvent effects (e.g., DMSO concentration), or assay protocols .

Q. What analytical challenges arise in quantifying this compound in complex biological matrices?

Quantification via LC-MS/MS requires optimization of extraction protocols (e.g., solid-phase extraction for serum/plasma) to minimize matrix interference. Validate methods for linearity, limit of detection (LOD), and recovery rates. Cross-check with isotopic labeling or standard addition to confirm accuracy. Contradictory pharmacokinetic data in literature may stem from variability in extraction efficiency or instrument calibration .

Advanced Research Questions

Q. How can researchers resolve contradictory data on this compound’s mechanism of action across studies?

Systematic meta-analysis of existing data is critical. Compare experimental variables:

- Cellular models : Primary cells vs. immortalized lines.

- Dosage : Subtoxic vs. therapeutic concentrations.

- Assay endpoints : Apoptosis markers (e.g., caspase-3) vs. oxidative stress indicators (e.g., ROS levels).

Use orthogonal methods (e.g., CRISPR-Cas9 knockout models, proteomics) to validate hypothesized targets. Contradictions often reflect context-dependent bioactivity or off-target effects .

Q. What strategies optimize the total synthesis of this compound for structure-activity relationship (SAR) studies?

Retrosynthetic analysis should prioritize stereochemical fidelity, particularly for macrocyclic or polyoxygenated motifs. Key steps may include:

- Ring-closing metathesis for macrocycle formation.

- Asymmetric catalysis (e.g., Shi epoxidation) for enantioselectivity.

- Late-stage functionalization to introduce diversity. Track reaction intermediates via TLC-MS and optimize yields using design of experiments (DoE) to address scalability challenges .

Q. How can computational models enhance the prediction of this compound’s molecular targets?

Apply molecular docking (e.g., AutoDock Vina) to screen against protein libraries (e.g., PDB), focusing on conserved binding pockets (e.g., ATP-binding sites in kinases). Validate predictions via molecular dynamics simulations (e.g., GROMACS) to assess binding stability. Cross-reference with transcriptomic or phosphoproteomic datasets to identify downstream signaling pathways. False positives may arise from inadequate force field parameters or incomplete conformational sampling .

Methodological Considerations

Q. What statistical approaches are recommended for analyzing dose-response data in this compound studies?

Use nonlinear regression (e.g., log(inhibitor) vs. normalized response in GraphPad Prism) to calculate IC50 values. Assess goodness-of-fit via R² and residual plots. For multi-parametric data (e.g., synergy with other compounds), apply the Chou-Talalay method or Bayesian hierarchical models. Report confidence intervals and avoid overinterpreting non-significant trends .

Q. How should researchers address ethical and reproducibility concerns in this compound-related animal studies?

Follow ARRIVE guidelines for experimental design:

- Sample size : Power analysis to justify animal numbers.

- Randomization : Blinded allocation to treatment groups.

- Data transparency : Share raw data on platforms like Zenodo.

Ethical approval must be obtained from institutional review boards, and studies should minimize animal suffering through humane endpoints .

Data Management and Reporting

Q. What are best practices for curating and sharing this compound research data?

Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles:

- Metadata : Include experimental conditions, instrument parameters, and software versions.

- Repositories : Use domain-specific databases (e.g., ChEMBL for bioactivity data).

- Version control : Track changes via Git or electronic lab notebooks (e.g., LabArchives). Incomplete metadata is a common source of irreproducibility in natural product studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.